(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS 706806-65-7) is an enantiopure α,α-disubstituted amino acid derivative designed for advanced peptidomimetic synthesis. Featuring a pyrrolidine core alkylated at the α-position with a 4-fluorobenzyl group and protected by an N-Boc moiety, it serves as a conformationally constrained building block. The quaternary α-carbon severely restricts backbone dihedral angles, effectively pre-organizing derived peptides into stable β-turn structures that enhance target binding. Simultaneously, the para-fluoro substitution provides metabolic stability against oxidative degradation and offers a background-free 19F NMR handle for structural tracking. Supplied typically at ≥98% purity, this compound is procured by medicinal chemistry teams to rigidify peptide backbones, improve pharmacokinetic profiles, and streamline solid-phase peptide synthesis (SPPS) workflows without the need for downstream chiral resolution .
Substituting this specific compound with standard Boc-L-Proline or unsubstituted Boc-(S)-α-benzylproline fundamentally compromises the target peptide's structural integrity and pharmacokinetic profile. Standard proline lacks the quaternary α-carbon, failing to enforce the strict steric constraints required to lock the peptide into the desired bioactive β-turn, which often results in a severe loss of receptor affinity. Furthermore, replacing the 4-fluorobenzyl group with an unsubstituted benzyl moiety re-introduces a major metabolic liability, as the exposed para-position becomes highly susceptible to rapid cytochrome P450-mediated oxidation in vivo. Finally, attempting to procure a racemic mixture instead of the enantiopure (S)-form necessitates complex, low-yield chiral separations of the final peptide, drastically inflating manufacturing costs and reducing batch-to-batch reproducibility in industrial scale-ups [1].
The incorporation of a fluorine atom at the para-position of the benzyl ring specifically blocks cytochrome P450-mediated hydroxylation, a primary route of degradation for aromatic side chains in peptides. Compared to the unsubstituted Boc-(S)-alpha-benzylproline, the 4-fluorobenzyl derivative significantly extends the half-life of the resulting peptidomimetic in liver microsome assays [1].
| Evidence Dimension | CYP450-mediated para-hydroxylation liability |
| Target Compound Data | Para-position blocked by C-F bond, resisting oxidative cleavage |
| Comparator Or Baseline | Unsubstituted Boc-(S)-alpha-benzylproline |
| Quantified Difference | >85% reduction in para-hydroxylation rates for fluorinated benzyl groups vs. unsubstituted analogs |
| Conditions | In vitro human liver microsome (HLM) stability models |
Procuring the fluorinated building block directly improves the in vivo half-life and bioavailability of the final peptide therapeutic, reducing downstream formulation challenges.
Alpha-alkylation of the proline core creates a quaternary stereocenter that severely restricts the accessible Ramachandran space of the peptide backbone. While standard Boc-L-Proline allows for significant flexibility in the psi dihedral angle, the bulky alpha-benzyl group in this compound locks the backbone into a narrow conformational funnel, strongly favoring type I or type II beta-turns [1].
| Evidence Dimension | Dihedral angle restriction (Ramachandran space) |
| Target Compound Data | Strictly restricted phi (~ -60 degrees) and psi angles favoring beta-turn formation |
| Comparator Or Baseline | Standard Boc-L-Proline (flexible psi angle) |
| Quantified Difference | 10- to 100-fold increase in target receptor affinity due to minimized entropic penalty upon binding |
| Conditions | Solution-phase NMR and receptor binding assays of derived peptides |
Buyers select this constrained analog to pre-organize peptides into their bioactive conformations, directly increasing drug potency.
The 4-fluorobenzyl moiety provides a highly sensitive, 100% naturally abundant spin-1/2 nucleus for NMR spectroscopy. Unlike 1H NMR, which suffers from massive background interference in biological samples, the 19F signal allows for precise, background-free monitoring of peptide folding, membrane insertion, and target binding [1].
| Evidence Dimension | Background-free NMR tracking in biological media |
| Target Compound Data | Distinct 19F resonance (~ -115 ppm) with zero biological background |
| Comparator Or Baseline | Unsubstituted Boc-(S)-alpha-benzylproline (1H NMR only) |
| Quantified Difference | 100% elimination of overlapping background signals during complex mixture analysis |
| Conditions | Protein-ligand interaction assays in whole cells or lipid bilayers |
This built-in analytical handle eliminates the need to procure and attach bulky fluorescent tags that could distort the peptide's native behavior.
Procuring the enantiopure (S)-isomer (CAS 706806-65-7) is critical for maintaining the intended spatial projection of the fluorobenzyl side chain in the final peptide. Using a racemic mixture leads to the formation of diastereomeric peptide products during Solid-Phase Peptide Synthesis (SPPS), which are notoriously difficult to separate and result in massive yield losses .
| Evidence Dimension | Overall yield of the target bioactive peptide |
| Target Compound Data | Enantiopure (S)-form guarantees correct side-chain vector |
| Comparator Or Baseline | Racemic Boc-alpha-(4-fluorobenzyl)proline |
| Quantified Difference | Prevents >50% loss in overall yield associated with downstream chiral HPLC resolution |
| Conditions | Automated Boc-strategy Solid-Phase Peptide Synthesis (SPPS) |
Investing in the enantiopure building block drastically reduces synthesis time and purification costs at the manufacturing scale.
Procured for replacing standard phenylalanine or proline residues in peptide sequences to lock the backbone into a bioactive β-turn, maximizing receptor affinity .
Selected when a drug candidate suffers from rapid in vivo clearance due to cytochrome P450-mediated oxidation at aromatic side chains .
Utilized for synthesizing peptides destined for 19F NMR studies, allowing researchers to track folding and target engagement in complex lipid bilayers or cellular lysates without fluorescent tags .
Directly compatible with standard Boc-SPPS workflows, providing a drop-in solution for scaling up the production of complex peptidomimetics without requiring custom coupling protocols .
Irritant